DuP 734 is cataloged under the CAS number 135135-87-4 and is available from various chemical suppliers, including BenchChem and MedChemExpress. Its classification as a sigma receptor antagonist positions it within a category of compounds that modulate neurotransmitter systems, particularly in the context of mental health treatments .
The synthesis of DuP 734 involves multiple steps, primarily focusing on the formation of the piperidine ring. The key intermediate in its synthesis is 1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)-piperidine. The synthesis can be summarized as follows:
This multi-step synthetic route requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity .
DuP 734 has a molecular weight of approximately 356.3 g/mol. Its structure features a piperidine ring substituted with a cyclopropylmethyl group and a fluorophenyl moiety attached to an oxoethyl side chain. The presence of these functional groups contributes to its biological activity and receptor selectivity.
The three-dimensional conformation of DuP 734 allows for optimal interaction with its target receptors, which is crucial for its pharmacological effects .
DuP 734 participates in several chemical reactions relevant to its functionality:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
DuP 734 exerts its pharmacological effects primarily through antagonism at sigma and 5-hydroxytryptamine2 receptors. Its binding affinity is characterized by:
The mechanism involves blocking receptor activity, which modulates neurotransmitter release, particularly serotonin. This action is believed to alleviate negative symptoms associated with schizophrenia without inducing significant motor side effects typical of many antipsychotic medications .
DuP 734 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for its formulation as a therapeutic agent and influence its pharmacokinetics and bioavailability .
DuP 734 has several scientific applications across various fields:
The compound's selective action on sigma and serotonin receptors positions it as a valuable tool for developing new therapeutic strategies aimed at improving mental health outcomes without the adverse effects associated with traditional antipsychotics .
The evolution of antipsychotic pharmacotherapy has progressed through distinct generations, each addressing limitations of prior agents. First-generation antipsychotics (FGAs) like chlorpromazine and haloperidol emerged in the 1950s, exerting therapeutic effects primarily through potent dopamine D₂ receptor antagonism. While effective against positive symptoms of psychosis (e.g., hallucinations), their high affinity for striatal D₂ receptors caused frequent extrapyramidal symptoms (EPS) and hyperprolactinemia [1] [10]. This mechanistic limitation drove research toward agents with reduced motor side effects.
Clozapine, introduced in 1990, pioneered the "atypical" class (second-generation antipsychotics, SGAs) by demonstrating superior efficacy in treatment-resistant schizophrenia without inducing significant EPS. Unlike FGAs, clozapine exhibited a "rich receptor profile" combining weaker D₂ antagonism with potent blockade of serotonin 5-HT₂A receptors and interactions with multiple neuroreceptors (e.g., α-adrenergic, muscarinic) [1] [4] [7]. This polypharmacology became a blueprint for subsequent SGAs (e.g., risperidone, olanzapine), though metabolic liabilities emerged as new challenges. DuP 734 was developed during this SGA innovation wave, aiming to retain clozapine’s benefits while mitigating receptor-mediated adverse effects through selective sigma and 5-HT₂ targeting [5] [6].
Table 1: Generational Evolution of Antipsychotics
Generation | Key Examples | Primary Mechanism | Clinical Limitations |
---|---|---|---|
First-Gen (1950s) | Chlorpromazine, Haloperidol | High-affinity D₂ antagonism | EPS, tardive dyskinesia, hyperprolactinemia |
Second-Gen (1990s+) | Clozapine, Risperidone | D₂ + 5-HT₂A antagonism | Weight gain, diabetes, agranulocytosis* |
Novel Targets (2000s+) | DuP 734 (investigational) | Sigma-1 antagonism + 5-HT₂A antagonism | Under investigation |
*Clozapine-specific risk [1] [10].
DuP 734’s design reflects two interconnected neuropharmacological hypotheses:
Sigma Receptor Modulation: Sigma-1 receptors (σ1R) are intracellular chaperone proteins enriched in cortical and limbic brain regions. Initially misclassified as opioid receptors, σ1R modulate NMDA receptor activity, calcium signaling, and dopaminergic/glutamatergic neurotransmission [2] [8]. Psychotomimetic σ1R agonists (e.g., (+)-SKF-10,047) induce psychosis-like behaviors in animals, while σ1R antagonists like DuP 734 and rimcazole reverse phencyclidine (PCP)-induced hyperlocomotion and rotations – preclinical proxies for antipsychotic activity [3] [6] [8]. This positioned σ1R as a non-dopaminergic target for psychosis.
5-HT₂A Receptor Antagonism: Serotonergic dysfunction is implicated in schizophrenia’s negative and cognitive symptoms. 5-HT₂A antagonists (e.g., ritanserin) augment antipsychotic efficacy and mitigate EPS by modulating mesocortical dopamine release. Clinically, 5-HT₂A/D₂ dual antagonists (e.g., risperidone) demonstrate broader symptom control than pure D₂ blockers [1] [4]. DuP 734’s potent 5-HT₂A antagonism (Kᵢ = 15 nM) thus complemented its σ1R activity, targeting both dopaminergic hyperactivity and serotonergic dysregulation [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7